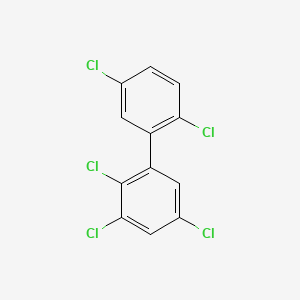

2,2',3,5,5'-Pentachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trichloro-3-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(16)12(9)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCBRZBVCDKPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073537 | |

| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-61-3 | |

| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GHX34QF3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Biotransformation Research of 2,2 ,3,5,5 Pentachlorobiphenyl

Abiotic Transformation Pathways

Abiotic transformation processes are crucial in determining the environmental persistence of 2,2',3,5,5'-pentachlorobiphenyl. These pathways involve non-biological degradation mechanisms, primarily driven by light energy and chemical reactions.

Photolysis and Light-Induced Degradation Research

Photolysis, the degradation of compounds by light, is a significant abiotic pathway for the transformation of PCBs in the environment. Research has shown that aromatic compounds are particularly susceptible to degradation by solar irradiation. mdpi.com The absorption of light in the UV and visible regions by molecules like this compound can lead to the breaking of chemical bonds, resulting in the formation of molecules with modified structures. mdpi.com This process can alter the properties of the original compound, potentially leading to less chlorinated and more water-soluble products.

Chemical Dechlorination Studies (e.g., Nanoscale Iron Applications)

Chemical dechlorination offers a promising avenue for the remediation of PCB-contaminated sites. While specific studies focusing solely on the chemical dechlorination of this compound are not extensively detailed in the provided search results, the general principles of this technology are applicable. For instance, research on other pentachlorobiphenyl isomers has demonstrated that they can lose a chlorine atom under certain chemical conditions. epa.gov This suggests that similar dechlorination reactions could be a potential fate for this compound.

Biotransformation and Biodegradation Research

The breakdown of this compound by living organisms, particularly microorganisms, represents a critical component of its environmental fate. This biotransformation can lead to the detoxification and mineralization of this persistent organic pollutant.

Microbial Degradation Studies

Microorganisms play a pivotal role in the natural attenuation of PCBs in contaminated environments. Both aerobic and anaerobic microbial processes contribute to the degradation of these compounds.

A variety of bacterial strains have been identified with the ability to degrade pentachlorobiphenyls. Research has highlighted the capabilities of several genera in metabolizing these complex molecules.

Microbacterium paraoxydans : A novel pentachlorobiphenyl-degrading bacterium, Microbacterium paraoxydans, was identified through enzymatic screening. nih.gov Its intracellular enzymes demonstrated high efficiency in degrading another pentachlorobiphenyl, PCB101. nih.gov

Arthrobacter phenanthrenivorans and Bacillus sp. ECO-12 : These bacterial strains also exhibited the ability to degrade PCB101, with degradation rates of 39.6% and 30.8%, respectively. nih.gov

Pseudomonas and Rhodococcus : Several strains from these genera, isolated from environmental samples, have been shown to co-metabolize biphenyl (B1667301) and PCBs. nih.gov

Sulfate-reducing, spore-forming bacteria : Studies on marine sediments have indicated that these types of bacteria are likely involved in the reductive dechlorination of highly chlorinated PCBs. oup.comnih.gov This process converts them into less chlorinated and more readily degradable compounds. oup.comnih.gov

Interactive Data Table: Bacterial Strains and their Degradative Capabilities

| Bacterial Strain | Degraded Compound(s) | Key Findings |

| Microbacterium paraoxydans | 2,2',4,5,5'-Pentachlorobiphenyl (B50393) (PCB101) | Demonstrated 100% degradation of PCB101. nih.gov |

| Arthrobacter phenanthrenivorans | 2,2',4,5,5'-Pentachlorobiphenyl (PCB101) | Showed a degradation rate of 39.6% for PCB101. nih.gov |

| Bacillus sp. ECO-12 | 2,2',4,5,5'-Pentachlorobiphenyl (PCB101) | Achieved a 30.8% degradation rate for PCB101. nih.gov |

| Sulfate-reducing bacteria | Highly chlorinated PCBs | Mediated reductive dechlorination in marine sediments. oup.comnih.gov |

| Pseudomonas and Rhodococcus spp. | Biphenyl and PCBs | Capable of co-metabolizing these compounds. nih.gov |

The degradation of pentachlorobiphenyls by bacteria is facilitated by specific enzymatic systems. The initial steps often involve dioxygenase enzymes that introduce oxygen into the biphenyl structure, leading to ring cleavage.

Intracellular Enzymes : The intracellular enzymes from M. paraoxydans were found to be highly effective in degrading PCB101. nih.gov The degradation rate was influenced by the concentration of the substrate, with higher concentrations leading to a decrease in degradation efficiency. nih.gov The optimal pH for the activity of these enzymes was determined to be 6.0, with stability observed over a pH range of 4.0 to 8.0. nih.gov

2-hydroxybiphenyl 3-monooxygenase (HbpA) : Research has identified the hbpA gene, which encodes for a flavin-dependent 2-hydroxybiphenyl monooxygenase. nih.gov This enzyme has been shown to be involved in the transformation of hydroxylated PCBs (OH-PCBs), which are metabolites of PCBs. nih.gov Specifically, HbpA was demonstrated to transform a range of OH-PCBs, including a 3-hydroxy-2,2',4',5,5'-pentachlorobiphenyl. nih.gov This finding provides direct evidence of the enzymatic machinery responsible for the transformation of OH-PCBs in bacteria. nih.gov

Dioxygenase Activity : Many bacterial isolates display 2,3-dioxygenase activity, which is evident from their ability to metabolize PCB congeners with open 2,3-sites. nih.gov This enzymatic action is a crucial first step in the aerobic degradation pathway of PCBs.

Interactive Data Table: Enzymatic Systems in Pentachlorobiphenyl Degradation

| Enzyme/System | Source Organism | Substrate(s) | Key Characteristics/Findings |

| Intracellular Enzymes | Microbacterium paraoxydans | 2,2',4,5,5'-Pentachlorobiphenyl (PCB101) | Optimal pH of 6.0; stable over pH 4.0-8.0. nih.gov |

| 2-hydroxybiphenyl 3-monooxygenase (HbpA) | Pseudomonas sp. strain P1B16 | Hydroxylated PCBs (including 3-hydroxy-2,2',4',5,5'-pentachlorobiphenyl) | First direct evidence of HbpA homologs involved in OH-PCB degradation. nih.gov |

| 2,3-dioxygenase | Various bacterial isolates | PCB congeners with open 2,3-sites | Key enzyme in aerobic PCB degradation. nih.gov |

Metabolomic and Proteomic Insights into Bacterial Degradation of this compound

Recent studies have provided significant insights into the bacterial degradation of highly chlorinated pentachlorobiphenyls (PentaCBs), which have historically been challenging to remediate. A notable study identified a new PentaCB-degrading bacterium, Microbacterium paraoxydans, through an enzymatic screening method. nih.govbiorxiv.orgnih.gov This bacterium demonstrated the ability to completely degrade 1 mg/L of a pentachlorobiphenyl congener within 12 hours, with its intracellular enzymes showing optimal activity at a pH of 6.0. nih.govbiorxiv.orgnih.gov

Proteomic and metabolomic analyses of M. paraoxydans during the degradation of a pentachlorobiphenyl revealed the upregulation of 12 proteins, including an ABC transporter substrate-binding protein, translocase protein TatA, and signal peptidase I (SPase I). nih.govnih.gov This indicates that the functional proteins involved in the degradation process are located in both the cytoplasm and on the outer surface of the cytoplasmic membrane. nih.govnih.gov Furthermore, five differentially enriched metabolites were strongly associated with these proteins. nih.govbiorxiv.orgnih.gov One of the key upregulated metabolites, 1,2,4-benzenetriol, is significant as it can be fed into multiple degradation pathways, including those for benzoate, chlorocyclohexane, and chlorobenzene. nih.govnih.gov

These findings suggest a complex mechanism for PentaCB degradation by M. paraoxydans that involves transmembrane transport, energy expenditure, protein export, and potentially biofilm formation and quorum sensing. biorxiv.org The transport of the PentaCB into the cytoplasm appears to require transmembrane proteins like the ABC transporter substrate-binding protein, a process that consumes energy. biorxiv.org

Factors Influencing Microbial Bioremediation Efficiency

The efficiency of microbial bioremediation of polychlorinated biphenyls (PCBs) is influenced by a multitude of factors. The biodegradability of PCBs generally decreases as the number of chlorine atoms increases. nih.govfrontiersin.org Congeners with chlorine atoms at the 2,2'- positions (double ortho-substituted) are known to be poorly degraded. nih.govfrontiersin.org

Several environmental and biological factors can impact the rate and extent of microbial degradation:

Bioavailability: The low bioavailability of highly chlorinated PCBs, which are hydrophobic, is a significant limiting factor for microbial degradation. nih.govresearchgate.net Microbial enzymes can enhance bioavailability and subsequent biodegradation without the need for prior desorption from soil or sediment particles. nih.govfrontiersin.org

Microbial Strain Specificity: The ability to degrade PCBs is highly dependent on the specific microbial strain. researchgate.net For instance, some studies have focused on the dechlorination capabilities of specific microbial consortia or individual strains like Pseudomonas testosteroni B-356. researchgate.net

Co-metabolism and Priming: In some cases, the presence of other compounds can stimulate the degradation of PCBs. For example, the addition of 2,3,4,5,6-pentachlorobiphenyl (B96224) has been shown to prime the meta-dechlorination of Aroclor 1260 in river sediments. researchgate.net However, in other instances, the addition of a specific pentachlorobiphenyl did not significantly influence the onset of pre-existing PCB dechlorination in marine sediments. oup.comnih.gov

Environmental Conditions: Factors such as temperature, pH, and the presence of electron acceptors play a crucial role. For example, temperature can determine the pattern of anaerobic microbial dechlorination. acs.org In anaerobic marine sediments, sulfate-reducing, spore-forming bacteria have been implicated in the reductive dechlorination of PCBs. oup.comnih.gov The process was observed to be inhibited by molybdate, a sulfate-reduction inhibitor. oup.comnih.gov

Soil Properties: Soil characteristics, including organic carbon content, clay content, and pH, can affect the bioavailability of PCBs. nih.gov Higher organic carbon content in soil has been shown to decrease the mobilization of PCBs. nih.gov

Phytotransformation Research

Phytoremediation, the use of plants to clean up contaminated environments, is a promising approach for PCB-contaminated soils. nih.gov However, the ability of plants to uptake and mineralize PCBs is often limited due to the recalcitrance and low bioavailability of these compounds. nih.govresearchgate.net

Plant Uptake and Internal Transformation Mechanisms

Plants can absorb PCBs from the soil, after which the compounds undergo transformation, transport, and accumulation within the plant tissues. researchgate.net The "green liver" model suggests that plants metabolize PCBs in a manner analogous to the detoxification pathways in mammals. researchgate.net The initial step in this process is typically an oxidation reaction. researchgate.net

Role of Plant Enzymes in PCB Biotransformation

Plant enzymes, particularly peroxidases and cytochrome P450 monooxygenases, play a crucial role in the biotransformation of PCBs. researchgate.net These Phase I enzymes catalyze the initial oxidation of PCBs, leading to the formation of hydroxylated metabolites. researchgate.netlongdom.org Research has demonstrated the significant involvement of peroxidases in this process. researchgate.net The primary products of PCB transformation in plants are often hydroxychlorobiphenyl derivatives. researchgate.net

Rhizoremediation: Plant-Microbe Interactions in Degradation

Rhizoremediation, which leverages the synergistic relationship between plants and rhizospheric microorganisms, is considered a highly effective strategy for PCB cleanup. nih.govresearchgate.netapsnet.orgijcmas.comnih.gov The rhizosphere, the soil region directly influenced by plant roots, provides a rich environment for microbial activity. ijcmas.com

Key aspects of this interaction include:

Root Exudates: Plants release various compounds from their roots, known as exudates. These exudates can stimulate the growth and activity of PCB-degrading bacteria in the soil. nih.govapsnet.orgnih.gov They can induce the biphenyl catabolic pathway in microbes, enhancing the degradation of PCBs. nih.gov

Increased Bioavailability: Plant root exudates can also act as biosurfactants, increasing the desorption of hydrophobic pollutants like PCBs from soil particles, thereby making them more available for microbial attack. researchgate.net

Microbial Support for Plants: Microorganisms in the rhizosphere can, in turn, promote plant growth in the stressful conditions of contaminated soil. nih.gov

Endophytic Bacteria: Bacteria that live within plant tissues (endophytes) also contribute to the degradation of pollutants and represent a valuable resource for bioremediation. nih.gov

Metabolic Pathways in Organisms (Non-Clinical Focus)

The metabolism of PCBs in organisms is a complex process that results in the formation of various metabolites, some of which can be more persistent or have different biological activities than the parent compound. nih.gov

The primary metabolic pathway for PCBs involves oxidation, typically catalyzed by cytochrome P450 (CYP) enzymes. longdom.orgresearchgate.net This initial step, known as Phase I metabolism, introduces a hydroxyl group to the biphenyl structure, forming hydroxylated PCBs (OH-PCBs). longdom.orgresearchgate.net The position of hydroxylation is influenced by the chlorine substitution pattern of the PCB congener. For instance, in vitro studies with rat liver microsomes have shown the formation of hydroxylated metabolites from PCB 95. nih.gov

Following hydroxylation, these metabolites can undergo further transformations in Phase II metabolism. longdom.org This involves conjugation with endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione (B108866), which increases their water solubility and facilitates excretion. longdom.org

In addition to hydroxylation, other metabolic pathways have been identified. For example, the formation of methylsulfonyl-PCB (MeSO2-PCB) metabolites has been observed. nih.gov The formation of these metabolites can involve the biliary secretion of precursors that are then metabolized by intestinal microflora. nih.gov These MeSO2-PCB metabolites can also be biologically active. nih.gov

The metabolism of PCBs can be enantioselective for chiral PCB congeners. nih.govkobe-u.ac.jp This means that one atropisomer (a type of stereoisomer) may be preferentially metabolized over the other, leading to an enrichment of the less-metabolized atropisomer in the organism. nih.govkobe-u.ac.jp This enantioselective metabolism is often mediated by specific CYP isozymes, such as those in the CYP2B subfamily. kobe-u.ac.jp

The tables below summarize key enzymes and metabolites involved in the biotransformation of this compound and related compounds.

Table 1: Key Enzymes in PCB Biotransformation This table is interactive. You can sort and filter the data.

| Enzyme Family | Specific Enzymes | Role in PCB Metabolism | Organism/System |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A, CYP2B, CYP3A | Phase I oxidation, hydroxylation | Mammals, Plants, Sea Turtles researchgate.netkobe-u.ac.jpnih.gov |

| Peroxidases | Lignin peroxidase, Manganese-dependent peroxidase | Phase I oxidation | Plants researchgate.net |

| Glutathione S-Transferases (GSTs) | - | Phase II conjugation | Mammals longdom.orgresearchgate.net |

| UDP-Glucuronosyltransferases (UGTs) | - | Phase II conjugation | Mammals longdom.orgresearchgate.net |

| Sulfotransferases (SULTs) | - | Phase II conjugation | Mammals longdom.orgresearchgate.net |

| ABC Transporters | Substrate-binding proteins | Transmembrane transport of PCBs | Bacteria nih.govnih.gov |

Formation and Identification of Hydroxylated (OH-PCBs) Metabolites

The biotransformation of this compound, also known as PCB 95, results in the formation of various hydroxylated metabolites (OH-PCBs). Research using human liver microsomes (HLMs) has shown that the metabolism of PCB 95 leads to the creation of six mono-hydroxylated and two di-hydroxylated metabolites. semanticscholar.org The primary metabolite formed in these human-derived in vitro systems is 2,2',3,5',6-pentachlorobiphenyl-4'-ol (4'-95), indicating a preference for hydroxylation at the para position of the less chlorinated phenyl ring. nih.govacs.org Other minor mono- and dihydroxylated metabolites are also formed. acs.org

In contrast, studies with rodent models, such as rats and mice, reveal different OH-PCB profiles. In these species, 5-hydroxy-2,2',3,5',6-pentachlorobiphenyl (5-95) is often the major metabolite identified in hepatic microsomal studies. acs.org For instance, in female C57Bl/6 mice exposed to PCB 95, OH-PCBs were detected in the blood and liver. nih.govacs.org Furthermore, studies in mice have identified five mono- and four dihydroxylated metabolites in the intestinal content, including 5-95, 4'-95, and 4-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4-95). acs.org An unknown monohydroxylated metabolite, designated X1-95, is suggested to be 3'-hydroxy-2,2',3,5',6-pentachlorobiphenyl (3'-95), and an unknown dihydroxylated metabolite, Y1-95, is likely 3',4'-dihydroxy-2,2',3,5',6-pentachlorobiphenyl (3',4'-95). acs.org

Even in plant species like the whole poplar plant, PCB 95 can be metabolized. Two hydroxylated metabolites have been detected in the roots, with the major one confirmed as 4'-OH-PCB95. nih.gov This demonstrates that the biotransformation of PCB 95 into hydroxylated derivatives is a process that occurs across different biological kingdoms, albeit with varying metabolite profiles. nih.gov

The identification of these metabolites is typically achieved through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS), often after derivatization of the hydroxyl group to a methoxy (B1213986) group. semanticscholar.orgacs.orgnih.gov

Table 1: Identified Hydroxylated Metabolites of this compound (PCB 95)

| Metabolite Name | Abbreviation | Biological System(s) where Identified |

|---|---|---|

| 2,2',3,5',6-pentachlorobiphenyl-4'-ol | 4'-95 or 4'-OH-PCB95 | Human liver microsomes, Mouse intestinal content, Poplar plant roots |

| 5-hydroxy-2,2',3,5',6-pentachlorobiphenyl | 5-95 | Rat and mouse liver microsomes, Mouse intestinal content |

| 4-hydroxy-2,2',3,5',6-pentachlorobiphenyl | 4-95 | Mouse intestinal content |

| 3'-hydroxy-2,2',3,5',6-pentachlorobiphenyl | 3'-95 (tentative) | Mouse intestinal content |

| 3',4'-dihydroxy-2,2',3,5',6-pentachlorobiphenyl | 3',4'-95 (tentative) | Mouse intestinal content |

| Dihydroxylated PCB 95 metabolites | Y1-95, Y2-95, Y3-95 | Mouse intestinal content |

Formation and Identification of Methylsulfonyl (MeSO2-PCBs) Metabolites

While hydroxylated metabolites are a major product of PCB biotransformation, methylsulfonyl metabolites (MeSO2-PCBs) are also formed, though generally in smaller quantities. nih.gov The formation of MeSO2-PCBs is a multi-step process that typically follows the initial hydroxylation.

In comparative metabolism studies between mink and mice using a structurally related compound, 2,2',4,5,5'-pentachlorobiphenyl, methylsulfonyl metabolites were found in trace amounts in the excreta of both species. nih.gov Notably, in the mouse, the highest concentration of the radiolabeled compound was found in the lung and consisted of 4-methylsulfonyl-2,2',4',5,5'-pentachlorobiphenyl. nih.gov This suggests a specific tissue affinity for certain MeSO2-PCB congeners.

The nomenclature for these metabolites follows a system based on the parent PCB congener. nih.gov For a PCB with a 2,3,6-ring substitution pattern like PCB 95, a methylsulfonyl group would likely be found at the 5- or 5'-position. p2infohouse.org Although less frequently reported than OH-PCBs for PCB 95 specifically, the metabolic pathways leading to MeSO2-PCBs are recognized as a relevant route of biotransformation for PCBs in general. nih.gov

Enzymatic Mechanisms of Biotransformation (e.g., Cytochrome P450-dependent monooxygenases)

The biotransformation of this compound is primarily initiated by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.govnih.gov These enzymes catalyze the initial oxidation of the PCB molecule, leading to the formation of hydroxylated metabolites. wikipedia.orgnih.gov This is a critical step in what is known as Phase I metabolism, which aims to increase the polarity of lipophilic compounds like PCBs to facilitate their excretion. wikipedia.orgyoutube.com

The specific CYP enzymes involved can vary between species, which accounts for the different metabolite profiles observed. wikipedia.org For chiral PCBs with a 2,3,6-trichloro substitution pattern, such as PCB 95, enzymes like rat CYP2B1, human CYP2B6, and dog CYP2B11 have been shown to be involved in their oxidation. uiowa.edu Studies with human liver microsomes suggest that CYP2A6 may be a primary isoform involved in the para-oxidation of PCBs with a 2,5-dichloro substituted phenyl ring, which is structurally relevant to the formation of 4'-95 from PCB 95. nih.gov In contrast, rat P450 2B1 is implicated in the preferential formation of 5-95. nih.gov

The process of oxidation can occur through the formation of an arene oxide intermediate, which can then rearrange to a hydroxylated product, sometimes involving a 1,2-shift (NIH shift). nih.gov Alternatively, direct insertion of a hydroxyl group is also a possible mechanism. nih.gov The resulting hydroxylated metabolites can then undergo further metabolic reactions. nih.gov

Conjugation Pathways (Sulfation, Glucuronidation)

Following the initial hydroxylation by cytochrome P450 enzymes, the resulting OH-PCBs can undergo Phase II conjugation reactions. nih.gov These reactions further increase the water solubility of the metabolites, aiding in their elimination from the body. youtube.com The two main conjugation pathways for OH-PCBs are sulfation and glucuronidation. nih.gov

Sulfation: This reaction is catalyzed by sulfotransferases (SULTs) and involves the addition of a sulfate group to the hydroxylated metabolite. nih.gov The formation of PCB sulfate metabolites has been identified in vivo. nih.gov For example, complex mixtures of PCB sulfates have been found in the feces of mice exposed to an environmental PCB mixture. nih.gov

Glucuronidation: This pathway is mediated by UDP-glucuronosyltransferases (UGTs) and results in the attachment of a glucuronic acid moiety to the OH-PCB. nih.gov

The efficiency of these conjugation reactions is highly dependent on the specific structure of the OH-PCB metabolite. nih.gov Some OH-PCBs are good substrates for these reactions, while others are more resistant, leading to their persistence in the body. nih.gov Dihydroxylated PCBs can also undergo sulfation and glucuronidation. acs.org The formation of both sulfate and glucuronide conjugates of PCBs has been detected in human serum, indicating that these are relevant metabolic pathways in humans. nih.gov

Atropselective Metabolism of Chiral PCB Congeners (e.g., PCB 95)

Due to hindered rotation around the bond connecting its two phenyl rings, this compound (PCB 95) is a chiral molecule. acs.org This means it exists as two stable, non-superimposable mirror images called atropisomers or enantiomers. nih.govacs.org The metabolism of PCB 95 is atropselective, meaning that one atropisomer is often metabolized at a different rate than the other. acs.orgacs.org

This atropselectivity is a consequence of the stereospecific interactions between the PCB atropisomers and the active sites of metabolizing enzymes, particularly cytochrome P450s. uiowa.eduacs.org In studies with human liver microsomes, the metabolism of racemic PCB 95 resulted in the preferential formation of the second eluting atropisomer of 4'-95 (E2-4'-95). nih.gov This suggests a preferential metabolism of the corresponding E2-PCB 95 atropisomer by human P450 enzymes. nih.gov

Similarly, dose-dependent enantiomeric enrichment of PCB 95 has been observed in the brain and other tissues of female mice. nih.govacs.org The OH-PCB metabolites in the blood and liver of these mice also showed enantiomeric enrichment. nih.govuiowa.edu In poplar plants, the formation of 4'-OH-PCB95 was also found to be atropselective, with a slight enrichment of the second eluting atropisomer. nih.gov This differential metabolism can lead to an enrichment of one atropisomer of the parent PCB and its metabolites in various tissues, which may have implications for toxicity as different atropisomers can exhibit different biological activities. acs.org

Comparative Metabolic Studies Across Diverse Biological Species

Comparative studies have revealed significant species-dependent differences in the metabolism of this compound. As highlighted in the preceding sections, the profile of hydroxylated metabolites of PCB 95 differs notably between humans and rodents. semanticscholar.orgnih.gov

Humans vs. Rodents: In human liver microsomes, the major metabolite is 4'-95, a para-hydroxylated product. nih.gov In contrast, studies with rat and mouse liver microsomes show a preference for the formation of 5-95. acs.org This underscores fundamental differences in the activity and substrate specificity of the cytochrome P450 enzymes between these species. nih.gov

Mink vs. Mouse: A comparative study on the metabolism of the related 2,2',4,5,5'-pentachlorobiphenyl showed that within 5 days, the mouse excreted 74% of the dose, while the mink excreted only 17%. nih.gov The mink was also capable of forming metabolites hydroxylated in the trichlorinated phenyl ring, a transformation not observed in the mouse. nih.gov

Mammals vs. Plants: The metabolism of PCB 95 has even been observed in poplar plants, where the major metabolite identified was 4'-OH-PCB95. nih.gov This metabolite profile is distinct from that seen in rodents, further emphasizing the diversity of metabolic pathways across different biological kingdoms. nih.gov

These comparative studies are crucial for understanding the environmental fate of PCBs and for extrapolating toxicological data from animal models to humans, as the specific metabolites formed can have different toxic potencies than the parent compound.

Analytical Methodologies for the Characterization and Monitoring of 2,2 ,3,5,5 Pentachlorobiphenyl in Environmental Matrices

Sample Preparation and Extraction Techniques

The initial and most critical step in the analysis of 2,2',3,5,5'-Pentachlorobiphenyl is its effective extraction from the sample matrix. The choice of technique depends heavily on the matrix type.

Commonly employed extraction methods include:

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to rapidly and efficiently extract analytes from solid matrices like soil and tissue. nih.govepa.gov

Soxhlet Extraction is a classic and robust technique used for extracting PCBs from solid samples, often cited in standard methods like U.S. EPA Method 3540. epa.govthermofisher.com

Solid-Phase Extraction (SPE) is frequently used for aqueous samples, where water is passed through a cartridge containing a solid sorbent that retains the PCBs. epa.govcdc.gov

Ultrasonic Extraction employs ultrasonic waves to facilitate the extraction of analytes from solid samples into a solvent. epa.gov

Following extraction, a "cleanup" step is almost always necessary to remove interfering compounds (such as lipids in biological samples) that could compromise the subsequent chromatographic analysis. cdc.gov This is often achieved using column chromatography with adsorbents like Florisil, silica (B1680970) gel, or alumina. epa.govcdc.gov For particularly challenging samples, a sulfuric acid/potassium permanganate (B83412) cleanup may be employed to remove oxidizable interferences. epa.govepa.gov

| Technique | Matrix Type | Principle | Reference |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE/ASE) | Solid, Semi-solid (Soil, Sediment, Tissue) | Uses elevated temperature and pressure to increase extraction efficiency and reduce solvent consumption. | nih.govepa.gov |

| Soxhlet Extraction | Solid (Soil, Sediment) | Continuous extraction of the sample with a cycling heated solvent. | epa.gov |

| Solid-Phase Extraction (SPE) | Aqueous (Water) | Analytes are partitioned from the liquid sample onto a solid sorbent phase. | epa.govcdc.gov |

| Adsorption Chromatography (Cleanup) | Extracts from all matrices | Separates target analytes from interfering compounds based on their affinity for an adsorbent material (e.g., Florisil, silica gel). | epa.govcdc.gov |

Chromatographic Separation Advances

Due to the existence of 209 different PCB congeners, high-resolution chromatographic separation is essential to isolate this compound from other structurally similar compounds, particularly other pentachlorobiphenyls.

Gas chromatography with an electron capture detector (GC-ECD) is a well-established and highly sensitive technique for the analysis of halogenated organic compounds like PCBs. unc.edunih.govpotravinarstvo.com The ECD is particularly sensitive to electronegative compounds, making it ideal for detecting chlorinated molecules. nih.govscioninstruments.com While very sensitive, GC-ECD can be susceptible to interferences from other co-eluting halogenated compounds, meaning its specificity relies heavily on the chromatographic separation and extensive sample cleanup. potravinarstvo.comepa.gov The method's precision and accuracy have been validated for various indicator PCBs, with minimum detectable quantities often in the low picogram range. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) represents a significant leap in separation power for complex mixtures like PCBs. diva-portal.orgepa.gov This technique employs two different capillary columns connected by a modulator. chemistry-matters.comsepsolve.com The first, longer column provides an initial separation, typically based on boiling point. The modulator then traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto a second, shorter column with a different stationary phase (e.g., based on polarity or shape selectivity). chemistry-matters.comsepsolve.com This two-dimensional separation provides a substantial increase in peak capacity and resolution, allowing for the separation of co-eluting congeners that would overlap in a single-column GC analysis. diva-portal.orgnih.gov GCxGC generates structured chromatograms that can aid in identifying compound classes and has been successfully used for the detailed fingerprinting of PCBs in environmental samples. epa.govchemistry-matters.com

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) coupled with gas chromatography is the definitive technique for the unambiguous identification and quantification of this compound.

Gas chromatography coupled to a single quadrupole mass spectrometer (GC-MS) can identify compounds based on their mass spectra. thermofisher.com However, for trace-level quantification in complex environmental matrices, triple quadrupole mass spectrometry (GC-MS/MS) offers superior selectivity and sensitivity. thermofisher.comgcms.czchromatographyonline.com

In GC-MS/MS, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored by the third quadrupole. chromatographyonline.comscispec.co.th This process, known as Selected Reaction Monitoring (SRM), virtually eliminates matrix interference, leading to very low detection limits and highly reliable quantification. thermofisher.comscispec.co.th Modern GC-MS/MS systems are considered a reliable tool for regulatory monitoring of PCBs, providing results comparable to high-resolution systems. thermofisher.comgcms.cz

High-resolution mass spectrometry (HRMS) coupled with high-resolution gas chromatography (HRGC) is often considered the gold standard for the analysis of PCBs and other persistent organic pollutants. unc.eduwaters.com HRMS instruments can measure mass-to-charge ratios with very high accuracy (to four or five decimal places). nih.gov This capability allows for the determination of an analyte's elemental composition and enables the analytical system to differentiate between the target analyte and interfering ions that may have the same nominal mass but a slightly different exact mass. nih.govmdpi.com This high level of selectivity is crucial for minimizing false positives and achieving the extremely low detection limits required for monitoring these compounds in the environment, often in the parts-per-quadrillion (ppq) range for water samples. unc.edu

| Technique | Abbreviation | Principle | Key Advantage | Reference |

|---|---|---|---|---|

| Single Quadrupole Mass Spectrometry | GC-MS | Separates ions based on their mass-to-charge ratio in a single quadrupole analyzer. | Good for general identification and screening. | thermofisher.com |

| Triple Quadrupole Mass Spectrometry | GC-MS/MS | Uses two stages of mass filtering (precursor and product ion) for Selected Reaction Monitoring (SRM). | Excellent selectivity and sensitivity for quantification in complex matrices. | thermofisher.comgcms.czchromatographyonline.com |

| High-Resolution Mass Spectrometry | HRMS | Measures mass-to-charge ratio with high precision, allowing for determination of elemental composition. | Unsurpassed selectivity for resolving target analytes from isobaric interferences; "gold standard". | unc.eduwaters.commdpi.com |

Ion Trap and Chemical Ionization Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for PCB analysis. univ-ovidius.ro Within the realm of MS, ion trap and chemical ionization techniques offer specific advantages for the analysis of PCB congeners like PCB 118.

Ion Trap Mass Spectrometry (IT-MS): Ion trap mass spectrometers function by trapping ions in a small volume and sequentially ejecting them to generate a mass spectrum. A key advantage of this technology is its ability to perform tandem mass spectrometry (MS/MS), which provides enhanced selectivity and sensitivity. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of PCB 118) is isolated and fragmented, and the resulting product ions are detected. This process helps to eliminate interferences from co-eluting compounds in complex matrices, leading to more reliable quantification. For PCB analysis, IT-MS/MS has demonstrated method detection limits in the low picogram per gram (pg/g) range, comparable to other sensitive techniques like electron-capture detection (ECD) but with superior specificity. nih.gov The specificity achieved with IT-MS/MS can be comparable to that of high-resolution mass spectrometry (HRMS), providing accurate and precise data for target analytes. nih.gov

Chemical Ionization (CI): Chemical ionization is a "soft" ionization technique that results in less fragmentation compared to the more common electron impact (EI) ionization. gcms.cz This is particularly useful for confirming the molecular weight of the analyte. Negative Chemical Ionization (NCI) is especially well-suited for analyzing electrophilic compounds like PCBs. gcms.czshimadzu.com In NCI, compounds with high electron affinity are selectively ionized, leading to very high sensitivity. shimadzu.com This technique, also referred to as electron capture negative ionization (ECNI), is preferred for the determination of dioxin-like congeners where enhanced sensitivity is required. nih.gov The process involves the capture of low-energy electrons by the analyte molecules, often resulting in a dominant molecular ion peak, which simplifies spectral interpretation. gcms.cz While highly sensitive, NCI is also highly selective, meaning it is most effective for compounds that readily capture electrons. nih.gov For a broader screening of various PCB congeners, EI and NCI can be considered complementary techniques. nih.gov

The combination of these techniques, such as gas chromatography-ion trap tandem mass spectrometry (GC-IT-MS/MS), provides a powerful tool for the trace-level determination of PCBs in environmental samples. scispace.com

Standardization and Quality Assurance in PCB Congener Analysis

Given the regulatory significance and the low concentrations at which PCBs are often found, rigorous standardization and quality assurance (QA) protocols are essential for generating reliable and comparable data. figshare.com All stages of the analytical procedure, from sample collection to final quantification, are susceptible to errors, such as insufficient recovery or contamination. figshare.com

Internal Standard and Surrogate Spike Methodologies

To ensure the accuracy and precision of analytical results, internal standards and surrogates are routinely used in PCB analysis. This approach is often referred to as the isotope dilution method. shimadzu.com

Internal Standards: An internal standard is a known amount of a compound that is added to the sample extract just before instrumental analysis. It is a compound that is chemically similar to the analyte but not expected to be present in the original sample. For PCB analysis, isotopically labeled congeners, such as ¹³C-labeled PCBs, are ideal internal standards. nih.gov These standards co-elute with their corresponding native congeners and experience similar ionization and fragmentation behavior in the mass spectrometer. By comparing the response of the native analyte to the response of the known amount of the internal standard, accurate quantification can be achieved, correcting for variations in injection volume and instrument response.

Surrogates: Surrogates are compounds that are chemically similar to the analytes of interest but are not expected to be found in the environmental sample. A known amount of a surrogate is added to each sample, blank, and calibration standard at the beginning of the sample extraction process. They are used to monitor the efficiency of the sample preparation and analysis procedure for each individual sample. The recovery of the surrogate provides a measure of the method's performance for that specific sample matrix. Low or high surrogate recovery can indicate problems such as matrix interference, incomplete extraction, or evaporative losses. cdc.gov

| Standard Type | Purpose | When Added | Example Compound (for PCB analysis) |

| Internal Standard | Corrects for variations in instrument performance and injection volume. | Just before instrumental analysis. | ¹³C-labeled PCB congeners nih.gov |

| Surrogate | Monitors the efficiency of the entire analytical method, including extraction and cleanup, for each sample. | At the beginning of the sample preparation process. | Isotopically labelled PCB congeners not targeted for analysis |

Interlaboratory Calibration and Method Validation

To ensure that analytical results are consistent and comparable across different laboratories, interlaboratory calibration studies and thorough method validation are critical.

Method Validation: Before a new analytical method is implemented for routine analysis, it must undergo a rigorous validation process to demonstrate that it is fit for its intended purpose. Key validation parameters include:

Linearity: Establishing the concentration range over which the instrument's response is proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) of replicate measurements.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other compounds in the sample. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For example, a robust quantitative method for PCBs in sediment was demonstrated by performing 50 replicate injections of a sample, with the relative standard deviations for all detected PCBs being less than 10%.

Mechanistic Investigations of 2,2 ,3,5,5 Pentachlorobiphenyl Interactions in Biological Systems Focusing on Molecular and Cellular Research

Research on Molecular Mechanisms of Biotransformation

The biotransformation of polychlorinated biphenyls (PCBs), including the congener 2,2',3,5,5'-pentachlorobiphenyl, is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net The metabolic fate of a specific PCB congener is highly dependent on its chlorine substitution pattern. The initial and rate-limiting step in PCB metabolism is monooxygenation, which can proceed through different molecular mechanisms. nih.gov While metabolism is generally a detoxification pathway leading to excretable hydroxylated metabolites (OH-PCBs), the process can also lead to "toxication" by forming reactive electrophilic intermediates that can bind to cellular macromolecules like proteins and DNA. researchgate.netnih.gov

One of the principal mechanisms for the metabolism of PCBs involves the formation of a transient and highly reactive arene oxide intermediate. nih.gov This pathway is particularly relevant for PCB congeners that have adjacent, unsubstituted carbon atoms on the biphenyl (B1667301) rings. The CYP-catalyzed epoxidation of an aromatic double bond results in the arene oxide. This intermediate is unstable and can undergo several subsequent reactions:

Spontaneous Rearrangement: The arene oxide can rearrange non-enzymatically to form various isomeric phenols (OH-PCBs). nih.gov

Enzymatic Hydration: Epoxide hydrolase can catalyze the addition of water to the arene oxide, forming a dihydrodiol.

Conjugation: The arene oxide can be conjugated with glutathione (B108866) (GSH), a critical step in the detoxification and excretion of electrophilic compounds. researchgate.net

Direct evidence for this pathway has been established for structurally similar congeners. For instance, studies using rat liver microsomes demonstrated the isolation and chemical analysis of an arene oxide metabolite for 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52). nih.govnih.gov In these experiments, the formation of the arene oxide intermediate, 2,2',5,5'-tetrachlorobiphenyl-3,4-oxide, was confirmed, which then rearranged to form 3-hydroxy- and 4-hydroxy-TCB. nih.gov The inhibition of epoxide hydrase was crucial in these studies to allow for the accumulation and detection of the transient arene oxide. This metabolic activation scheme is a significant source of reactive intermediates that can elicit toxicity. acs.org

An alternative metabolic pathway that does not involve an arene oxide intermediate is the direct electrophilic addition of an oxygen atom to a carbon-hydrogen (C-H) bond. nih.gov This mechanism, also catalyzed by CYP enzymes, results in the direct insertion of a hydroxyl group at a meta position on the biphenyl ring. researchgate.netnih.gov This pathway is particularly important for PCB congeners where the formation of an arene oxide is sterically hindered or electronically disfavored. PCBs with a 2,5-dichloro substitution pattern are susceptible to this type of CYP-catalyzed direct oxygen insertion. nih.gov Research on 2,2',5,5'-tetrachlorobiphenyl (PCB 52) in rat liver microsomes has shown that its metabolism proceeds through both arene oxide formation and direct oxygen insertion to yield various hydroxylated metabolites. nih.gov

Cellular Responses and Enzyme Induction Studies

Exposure to this compound and related congeners triggers a cascade of cellular responses, most notably the induction of xenobiotic metabolizing enzymes. This response is a key adaptive mechanism to metabolize and eliminate foreign compounds, but it can also contribute to the toxic effects of PCBs by generating reactive metabolites and causing oxidative stress. nih.gov

A hallmark of PCB exposure is the induction of cytochrome P450 genes, particularly those in the CYP1A and CYP2B families. nih.gov The specific pattern of induction depends on the PCB congener's structure.

CYP1A1 Induction: Dioxin-like PCBs, which can adopt a planar conformation, are potent inducers of CYP1A1. This induction is mediated by the aryl hydrocarbon receptor (AhR). Upon binding a ligand like a planar PCB, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT), which then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1, activating their transcription. nih.govresearchgate.net Studies on congeners like 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) and 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118) have demonstrated significant increases in CYP1A1 activity (measured as EROD activity) and gene expression. nih.govnih.govresearchgate.net In fact, of all the target genes, CYP1A1 is the one most strongly induced by AhR activation. dovepress.com

CYP2B1 Induction: Non-dioxin-like PCBs, particularly those with multiple ortho-chlorine substitutions that prevent a planar conformation, are known to induce CYP2B enzymes. nih.gov This induction is primarily mediated by the constitutive androstane (B1237026) receptor (CAR). Chiral PCBs with multiple ortho substitutions are not only inducers but also substrates for CYP2B enzymes. nih.gov

The table below summarizes findings on enzyme induction from studies on various PCB congeners.

| PCB Congener | Research Model | Induced Enzyme(s) | Key Finding |

| PCB 77 (3,3',4,4'-Tetrachlorobiphenyl) | Sprague-Dawley Rats | CYP1A1, DT-diaphorase | Significantly increased hepatic CYP1A1 (EROD) and DT-diaphorase activities in both male and female rats. nih.gov |

| PCB 118 (2,3',4,4',5-Pentachlorobiphenyl) | ICR Mice | Cyp1a1 | Exposure increased the expression of AhR and Cyp1a1, activating the AhR/Cyp1a1 pathway. nih.govresearchgate.net |

| PCB 126 (3,3',4,4',5-Pentachlorobiphenyl) | Zebrafish | CYP1A, CYP1B1, CYP1C1 | Showed concentration-dependent induction of CYP1A, CYP1B1, and CYP1C1 in the liver. nih.gov |

| Ortho-substituted PCBs (e.g., PCB 95) | Rat models | CYP2B | Chiral PCBs with multiple ortho substitutions are known to induce CYP2B enzyme activities. nih.gov |

Beyond enzyme induction, PCBs and their metabolites can perturb various cellular signaling pathways, leading to a range of toxicological effects.

Oxidative Stress Pathways: PCB metabolism can generate reactive oxygen species (ROS), leading to oxidative stress. nih.gov This can occur through the uncoupling of CYP enzymes or the redox cycling of certain metabolites. dovepress.com Studies have shown that exposure to PCBs can activate stress-responsive signaling pathways. For example, 2,3',4,4',5-pentachlorobiphenyl (PCB 118) exposure was found to increase ROS levels and the phosphorylation of c-Jun N-terminal kinase (JNK), indicating activation of this stress pathway. jst.go.jp Furthermore, exposure to PCB 77 and PCB 153 increased the DNA-binding activity of the transcription factor AP-1, a key regulator of cellular responses to stress. nih.gov

Lipid Metabolism: PCBs have been shown to disrupt lipid metabolism. This can involve the modulation of nuclear receptors like the peroxisome proliferator-activated receptors (PPARs) and transcription factors such as sterol regulatory element-binding proteins (SREBPs), which are master regulators of lipid homeostasis. dovepress.com

Apoptosis Pathways: Some PCB congeners can induce programmed cell death, or apoptosis. Research on PCB 118 demonstrated that it could induce mitochondria-dependent apoptosis in mouse germ cells, a process mediated by the activation of the AhR/Cyp1a1 pathway and subsequent oxidative stress. nih.govresearchgate.net

Proteomics and metabolomics are powerful, high-throughput "omics" technologies used to obtain a global snapshot of all proteins and small-molecule metabolites in a biological system. These approaches provide a comprehensive view of the cellular perturbations caused by toxicant exposure. acs.orgmit.edu

Proteomic Studies: Proteomic analyses have been used to identify candidate biomarkers of PCB exposure. In one study, cattle exposed to a real-world contamination event were monitored during a decontamination period. nih.gov MALDI-TOF-MS polypeptide profiling of serum samples revealed progressive changes in several proteins involved in blood redox homeostasis, inflammation, and lipid transport, including fibrinogen β-chain, apolipoprotein C-II, and transthyretin isoforms. nih.gov These protein signatures were correlated with the decreasing PCB body burden. nih.gov

Metabolomic Studies: Metabolomic profiling has revealed significant alterations in endogenous metabolite levels following PCB exposure, often in a manner dependent on other factors like diet. acs.orgnih.gov In mice exposed to PCB 153, metabolomic analysis of liver extracts showed that the metabolic effects were highly dependent on co-exposure to a high-fat diet. acs.orgnih.gov In another study using a human-relevant cell line (HepG2) exposed to 3-chlorobiphenyl (B164846) (PCB 2), untargeted metabolomic analysis revealed alterations in bile acid biosynthesis and amino acid metabolism. acs.org Such studies are crucial for generating new hypotheses about the mechanisms of PCB toxicity and for identifying novel biomarkers of exposure and effect. nih.gov

The following table presents a summary of selected metabolomic findings.

| PCB Congener(s) | Research Model | Key Metabolomic Findings |

| PCB 153 | C57BL/6J Mice | No significant change in the liver metabolic profile on a control diet; significant alterations in 14 metabolites when combined with a high-fat diet. nih.gov |

| PCB 52 | Female Sprague Dawley Rats | Minor effects observed on serum levels of L-cysteine, glycine, cytosine, sphingosine, thymine, linoleic acid, orotic acid, L-histidine, and erythrose. researchgate.net |

| PCB 2 | HepG2 Cells | Altered bile acid biosynthesis and amino acid metabolism. acs.org |

| ΣPCB (sum of PCB-118, PCB-138, PCB-153, PCB-180) | Human Plasma (Michigan PBB Registry) | Associated with the downregulation of important neurotransmitters. nih.gov |

Research on Environmental Remediation and Management Strategies for 2,2 ,3,5,5 Pentachlorobiphenyl Contamination

Bioremediation Approaches

Bioremediation harnesses biological processes to degrade or transform hazardous substances into less toxic forms. For PCBs, this often involves microbial degradation, phytoremediation, and their combined use in rhizoremediation.

Optimization of Microbial Degradation Processes for Pentachlorobiphenyls

The microbial degradation of PCBs is a key area of research for the remediation of contaminated sites. While specific studies on the optimization of microbial degradation for 2,2',3,5,5'-Pentachlorobiphenyl are limited, research on other pentachlorobiphenyl congeners provides valuable insights. For instance, a study on the degradation of 2,2',4,5,5'-Pentachlorobiphenyl (B50393) (PCB 101) by the bacterium Microbacterium paraoxydans demonstrated significant degradation capabilities. The intracellular enzymes from this bacterium were able to achieve a 23.9% degradation of PCB 101 (at an initial concentration of 1 mg/L) within 4 hours, with complete degradation observed within 12 hours. nih.gov The optimal pH for this enzymatic degradation was found to be 6.0. nih.gov

Further research has shown that the degradation rate of PCB 101 by M. paraoxydans is influenced by the initial concentration of the contaminant, with degradation rates decreasing at higher concentrations. nih.gov This suggests that for effective bioremediation of pentachlorobiphenyls, the concentration of the contaminant in the environment is a critical factor to consider when optimizing degradation processes.

General strategies for optimizing microbial degradation of PCBs include the use of microbial consortia, which can carry out both anaerobic dechlorination of highly chlorinated PCBs and aerobic degradation of less chlorinated congeners. nih.gov The addition of biphenyl (B1667301) as a co-substrate can also significantly enhance PCB biodegradation.

Table 1: Microbial Degradation of Pentachlorobiphenyl (PCB 101) by Microbacterium paraoxydans

Phytoremediation System Development (e.g., Transgenic Plants)

Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. For hydrophobic compounds like PCBs, the development of transgenic plants offers a promising avenue to enhance their remediation potential. nih.gov Research has focused on inserting bacterial genes responsible for PCB degradation into plants. nih.govnih.govresearchgate.net

A key strategy involves the introduction of genes from the bacterial biphenyl (bph) operon, which are crucial for the initial stages of PCB degradation. nih.gov For example, the bphC gene, which codes for a 2,3-dihydroxybiphenyl dioxygenase, has been successfully inserted into tobacco plants. nih.gov While these transgenic plants were not directly tested on this compound, they demonstrated increased resistance to the toxic effects of biphenyl metabolites. nih.gov Other studies have focused on expressing components of the biphenyl dioxygenase from potent PCB-degrading bacteria like Burkholderia xenovorans LB400 in plants. nih.gov

Although the development of transgenic plants for the phytoremediation of this compound is still in its early stages, these genetic engineering approaches hold significant potential for developing effective, in-situ remediation strategies. nih.govnih.gov

Combined Bioremediation and Phytoremediation Strategies (Rhizoremediation)

Rhizoremediation leverages the synergistic relationship between plants and rhizosphere microorganisms to enhance the degradation of soil contaminants. The plant roots provide an environment rich in nutrients and exudates that can stimulate the growth and activity of PCB-degrading bacteria.

Studies have shown that the presence of plants can significantly increase the dissipation of PCBs from soil compared to unplanted soil. For instance, mixed cropping systems involving plants like alfalfa (Medicago sativa), Elsholtzia splendens, and Sedum plumbizincicola have demonstrated enhanced removal of total PCBs from contaminated farmland soils. researchgate.net These mixed plantings not only increased the total biomass but also facilitated the uptake and accumulation of PCBs in the plants and promoted the transformation of higher chlorinated PCBs to lower chlorinated forms. researchgate.net

Advanced Chemical Remediation Technologies

In addition to biological methods, advanced chemical technologies are being explored for the remediation of PCB-contaminated sites.

Nanomaterial-Based Dechlorination Research

The use of nanomaterials, particularly zero-valent iron (nZVI) nanoparticles, has emerged as a promising technology for the dechlorination of chlorinated organic compounds. researchgate.netnih.govtaylorfrancis.comacs.org These nanoparticles have a large surface area and high reactivity, which can promote the reductive dechlorination of PCBs.

Research on other chlorinated compounds has demonstrated the effectiveness of nZVI. For example, studies on the dechlorination of 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) have shown that the presence of surfactants can significantly influence the efficiency of nZVI-mediated reduction by altering the contact between the nanoparticles and the contaminant. nih.gov However, the application of nZVI for the dechlorination of this compound has not been extensively studied. While the potential exists, further research is needed to optimize the conditions and assess the efficiency of this technology for this specific congener.

Comparative Studies of Remediation Efficiencies

Comprehensive comparative studies evaluating the efficiencies of different remediation strategies specifically for this compound are currently lacking in the scientific literature. However, broader comparisons of remediation technologies for PCBs in general can provide some guidance.

Chemical remediation methods, such as advanced oxidation processes, have shown high removal efficiencies for total PCBs, often ranging from 77% to 99%. nih.gov Bioremediation and phytoremediation, while often more cost-effective and environmentally friendly, may have slower degradation rates and their efficiency can be influenced by a variety of environmental factors. nih.gov

A study comparing different remediation strategies for petroleum-contaminated soils found that biostimulation and bioaugmentation led to significant contaminant removal, though the efficiency varied. For PCBs, a combination of approaches, such as chemical pre-treatment followed by bioremediation, may offer the most effective solution.

The choice of the most appropriate remediation strategy for a site contaminated with this compound will depend on a range of factors including the concentration of the contaminant, the characteristics of the site, cost considerations, and regulatory requirements. Further research directly comparing the efficacy of different methods for this specific congener is crucial for developing effective and tailored remediation plans.

Table 2: List of Chemical Compounds

Future Research Directions and Emerging Challenges in 2,2 ,3,5,5 Pentachlorobiphenyl Studies

Advancements in High-Resolution Analytical Techniques

The accurate detection and quantification of 2,2',3,5,5'-Pentachlorobiphenyl and its metabolites are paramount for understanding its environmental behavior and toxicological profile. Traditional analytical methods often face challenges in separating and identifying individual PCB congeners from complex environmental matrices.

Recent years have seen significant progress in high-resolution analytical techniques, offering enhanced sensitivity and selectivity. High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) has become the gold standard for PCB analysis. nih.gov This combination allows for the separation of co-eluting congeners and provides accurate mass measurements, facilitating the unambiguous identification of target compounds. nih.govresearchgate.net

Further developments include the use of multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC), which provides even greater separation power for complex mixtures. nih.gov Additionally, novel ionization techniques in mass spectrometry, like atmospheric pressure chemical ionization (APCI) and matrix-assisted laser desorption/ionization (MALDI), are being explored to improve the detection of PCB metabolites. nih.gov

Table 1: Comparison of Analytical Techniques for PCB Analysis

| Technique | Advantages | Disadvantages |

| GC-ECD | High sensitivity to halogenated compounds | Not congener-specific |

| GC-MS (Low Resolution) | Provides structural information | Co-elution of congeners can be an issue |

| HRGC-HRMS | High selectivity and sensitivity, congener-specific | High cost and complexity |

| GC×GC-MS | Excellent separation of complex mixtures | Data processing can be complex |

Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites

The biotransformation of this compound is a critical area of research as its metabolites can be more or less toxic than the parent compound. The metabolism of PCBs is complex and can lead to the formation of various products, including hydroxylated (OH-PCBs), sulfated, and methylsulfonyl metabolites. nih.gov

While the primary routes of PCB metabolism involving cytochrome P450 enzymes are relatively well-understood, there is a growing need to identify previously unknown metabolic pathways and novel metabolites. nih.govwikipedia.org Recent studies have utilized advanced analytical techniques, such as non-target high-resolution mass spectrometry (Nt-HRMS), to screen for a wide range of potential metabolites in biological samples. nih.govacs.org

For instance, research on other PCB congeners has revealed the formation of dechlorinated metabolites in human-relevant cell lines, a pathway not previously reported in humans. acs.org The discovery of novel metabolites is crucial for a comprehensive risk assessment of this compound.

Research into Environmental Degradation of Highly Chlorinated Congeners

Highly chlorinated PCBs like this compound are known for their persistence in the environment. researchgate.net Their chemical stability and resistance to degradation contribute to their long-range transport and accumulation in various environmental compartments. researchgate.netnih.gov

Research into the environmental degradation of these congeners focuses on both biotic and abiotic processes. Microbial degradation, particularly through anaerobic dechlorination followed by aerobic oxidation, has shown promise for the breakdown of some PCBs. wikipedia.orgresearchgate.net However, the degradation of highly chlorinated congeners is often slower and less complete. nih.gov

Future research will need to identify and characterize microbial consortia with enhanced capabilities for degrading highly chlorinated PCBs. Understanding the enzymatic pathways and genetic basis of this degradation is essential for developing effective bioremediation strategies. researchgate.net Photodegradation, the breakdown of chemicals by sunlight, is another important environmental process, although its effectiveness for highly chlorinated PCBs in soil and sediment is limited. wikipedia.org

Development of More Effective and Sustainable Remediation Technologies

The remediation of sites contaminated with this compound and other PCBs presents a significant environmental challenge. Traditional remediation methods, such as excavation and landfilling or incineration, can be costly and have their own environmental drawbacks.

There is a strong impetus to develop more effective and sustainable remediation technologies. Bioremediation, which utilizes microorganisms to break down contaminants, is a promising and environmentally friendly approach. mdpi.com This can involve bioaugmentation, the introduction of specific microbes to a contaminated site, or biostimulation, the addition of nutrients to enhance the activity of indigenous microorganisms. mdpi.com

Phytoremediation, the use of plants to remove, contain, or degrade contaminants, is another cost-effective and aesthetically pleasing technology. mdpi.com Research is ongoing to identify plant species that are efficient at taking up and metabolizing highly chlorinated PCBs. nih.gov

Other innovative technologies being explored include the use of nanoscale zero-valent iron for in-situ chemical reduction and advanced oxidation processes that generate highly reactive radicals to destroy PCBs. mdpi.com A combination of different technologies, such as supercritical fluid extraction coupled with catalytic hydrodechlorination, is also being investigated for the efficient removal and destruction of PCBs from contaminated soils. nih.gov

Integration of Multi-Omics Approaches in Biotransformation Studies

To gain a deeper understanding of the mechanisms of this compound biotransformation and its biological effects, researchers are increasingly turning to multi-omics approaches. These approaches involve the comprehensive analysis of different types of biological molecules, such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov

By integrating data from these different "omics" levels, scientists can construct a more complete picture of how an organism responds to PCB exposure. For example, transcriptomics can identify genes that are up- or down-regulated in response to this compound, providing clues about the metabolic pathways involved. oup.com Proteomics can then confirm the changes in protein expression, while metabolomics can identify the resulting changes in the cellular metabolite profile. nih.govnih.gov

This integrated approach can help to elucidate the mechanisms of toxicity, identify biomarkers of exposure, and discover novel biotransformation pathways. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.